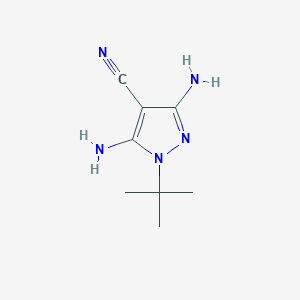
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO4. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a methyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by esterification. One common method includes:
Bromination: 4,5-Dimethoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy groups.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromine atom and methoxy groups can influence the biological activity of these derivatives, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The bromine atom and methoxy groups can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. For example, the bromine atom can form halogen bonds, while the methoxy groups can engage in hydrogen bonding and electron-donating interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-chloro-4,5-dimethoxyphenyl)-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(2-fluoro-4,5-dimethoxyphenyl)-2-methylpropanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(2-iodo-4,5-dimethoxyphenyl)-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H17BrO4 |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,12(15)18-5)8-6-10(16-3)11(17-4)7-9(8)14/h6-7H,1-5H3 |
Clé InChI |
ZAUZPKPZTDDZKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1Br)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



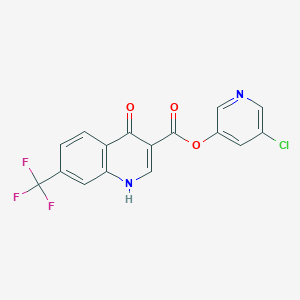

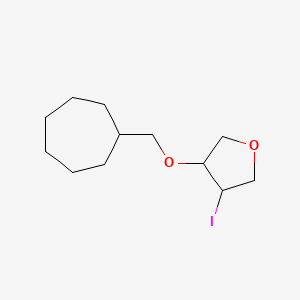
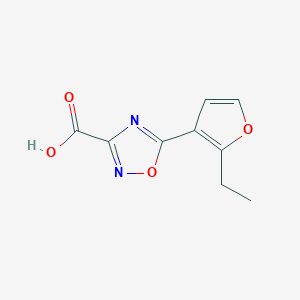
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
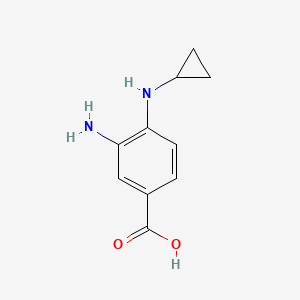
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)

